molecular formula C15H10O3 B13619542 methyl 9-oxo-9H-fluorene-2-carboxylate

methyl 9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B13619542
M. Wt: 238.24 g/mol
InChI Key: KMPBXIVQGVRHIW-UHFFFAOYSA-N
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Description

Methyl 9-oxo-9H-fluorene-2-carboxylate is an organic compound with the molecular formula C15H10O3. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a ketone group at the 9th position and a carboxylate ester group at the 2nd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-oxo-9H-fluorene-2-carboxylate typically involves the esterification of 9-oxo-9H-fluorene-2-carboxylic acid. One common method is the reaction of 9-oxo-9H-fluorene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 9-oxo-9H-fluorene-2,7-dicarboxylic acid.

    Reduction: Formation of 9-hydroxy-9H-fluorene-2-carboxylate.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 9-oxo-9H-fluorene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo redox transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds such as:

    9-oxo-9H-fluorene-2-carboxylic acid: The parent acid form of the compound.

    9-hydroxy-9H-fluorene-2-carboxylate: The reduced form of the compound.

    9-oxo-9H-fluorene-4-carboxylate: A positional isomer with the carboxylate group at the 4th position.

The uniqueness of this compound lies in its specific functional groups and their positions on the fluorene backbone, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 9-oxofluorene-2-carboxylate

InChI

InChI=1S/C15H10O3/c1-18-15(17)9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8H,1H3

InChI Key

KMPBXIVQGVRHIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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